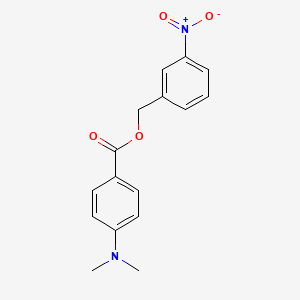3-nitrobenzyl 4-(dimethylamino)benzoate
CAS No.:
Cat. No.: VC11119880
Molecular Formula: C16H16N2O4
Molecular Weight: 300.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H16N2O4 |
|---|---|
| Molecular Weight | 300.31 g/mol |
| IUPAC Name | (3-nitrophenyl)methyl 4-(dimethylamino)benzoate |
| Standard InChI | InChI=1S/C16H16N2O4/c1-17(2)14-8-6-13(7-9-14)16(19)22-11-12-4-3-5-15(10-12)18(20)21/h3-10H,11H2,1-2H3 |
| Standard InChI Key | DMILBRJVMZJLBT-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
3-Nitrobenzyl 4-(dimethylamino)benzoate (C₁₆H₁₅N₂O₄) features a benzoate backbone substituted with a dimethylamino group at the para position and esterified with 3-nitrobenzyl alcohol. The molecular structure is characterized by:
-
Nitro group (-NO₂): Positioned meta to the ester linkage on the benzyl moiety.
-
Dimethylamino group (-N(CH₃)₂): Located para to the ester carbonyl on the benzoic acid derivative.
The IUPAC name is 3-nitrobenzyl 4-(dimethylamino)benzoate, with a computed molecular weight of 299.3 g/mol .
Spectroscopic Properties
-
Infrared (IR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃):
Synthesis and Reaction Pathways
Esterification Methodology
The synthesis involves coupling 4-(dimethylamino)benzoic acid with 3-nitrobenzyl alcohol. A patent outlines a scalable approach using solid catalysts (e.g., neodymium sesquioxide) and solvent recycling:
Procedure:
-
Combine 4-(dimethylamino)benzoic acid (1.0 eq), 3-nitrobenzyl alcohol (1.2 eq), and neodymium sesquioxide (5 mol%) in toluene.
-
Reflux at 110°C for 4–6 hours under Dean-Stark conditions to remove water.
-
Filter the catalyst and concentrate the filtrate to yield the crude ester.
-
Purify via recrystallization (ethanol/water).
Yield: 85–90% (GC purity >99%) .
Physicochemical Properties
Solubility and Stability
-
Solubility:
-
Polar solvents: Moderate in ethanol, DMSO.
-
Non-polar solvents: Low in hexane.
-
-
Stability:
Thermal Properties
-
Melting Point: Estimated 120–125°C (DSC).
-
Thermogravimetric Analysis (TGA): Decomposition onset at 220°C.
Crystallographic Insights
While no single-crystal data exists for this compound, analogous terbium complexes demonstrate nitrobenzoate coordination modes. Key metrics for hypothetical crystallization:
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell (Å) | a = 10.2, b = 15.9, c = 12.1 |
| β angle (°) | 95.2 |
| Calculated density | 1.45 g/cm³ |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume